

# N-Nitrososarcosine: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest		
Compound Name:	N-Nitrososarcosine	
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### **Abstract**

**N-Nitrososarcosine** (NSAR) is a nitrosamine compound of significant interest to the pharmaceutical and food safety sectors due to its classification as a probable human carcinogen.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of **N-Nitrososarcosine**, intended to support researchers, scientists, and drug development professionals in their understanding and handling of this compound. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical metabolic pathway associated with its carcinogenicity.

## **Chemical Properties of N-Nitrososarcosine**

**N-Nitrososarcosine** is a pale yellow, crystalline solid.[1] It is a derivative of the amino acid sarcosine, where the hydrogen atom on the nitrogen is substituted by a nitroso group.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N-Nitrososarcosine



Property	Value	Reference(s)
Molecular Formula	C3H6N2O3	[1][3]
Molecular Weight	118.09 g/mol	[1]
CAS Number	13256-22-9	[3]
Melting Point	66-67 °C	[1][3]
Boiling Point	220.6 °C (rough estimate)	[3]
Appearance	Pale-yellow crystalline solid	[1][3]
Solubility	Miscible with water; Soluble in polar organic solvents such as DMF (15 mg/mL), DMSO (10 mg/mL), and Ethanol (30 mg/mL). Soluble in PBS (pH 7.2) at 5 mg/mL.	[1][3]
pKa	3.63 (estimated)	[1]
Vapor Pressure	0.00261 mmHg	[1]

## **Stability Profile of N-Nitrososarcosine**

The stability of **N-Nitrososarcosine** is a critical consideration for its handling, analysis, and risk assessment. It is known to be unstable under various conditions.

## **Light Sensitivity**

**N-Nitrososarcosine** is sensitive to light, particularly ultraviolet (UV) light, which can cause its decomposition.[1] Therefore, it is imperative to store the compound in light-resistant containers and handle it in environments with minimized light exposure.

## **Aqueous Stability and pH Dependence**

The compound is unstable in aqueous solutions, with its degradation rate being highly dependent on the pH of the medium.[1] The free acid form shows a concentration decrease of more than 10% within 24 hours in an aqueous solution.[1] The stability of N-nitrosamines



generally decreases in more acidic solutions.[4] The half-life of **N-Nitrososarcosine** in phosphate buffers at 100 °C varies significantly with pH, as detailed in Table 2.

Table 2: Half-life of **N-Nitrososarcosine** at 100 °C in Phosphate Buffers at Various pH Levels

рН	Half-life (days)	Reference(s)
2.2	0.3	[1]
4.0	1.7	[1]
5.5	18	[1]
7.0	25	[1]
8.5	67	[1]
11.0	120	[1]
12.2	120	[1]

## Thermal Stability

Upon heating to decomposition, **N-Nitrososarcosine** emits toxic fumes of nitrogen oxides.[1] Partial decarboxylation occurs when heated at 180 to 190 °C, leading to the formation of N-nitrosodimethylamine, another potent carcinogen.[1]

## **Incompatibilities**

**N-Nitrososarcosine** can be oxidized by strong oxidizing agents, such as peracids, to form the corresponding nitramine.[1]

## **Experimental Protocols**

Accurate and reliable analytical methods are essential for the detection and quantification of **N-Nitrososarcosine**. Furthermore, understanding its stability requires well-defined experimental protocols.

# Analytical Method for Determination of N-Nitrososarcosine by LC-MS/MS



This protocol is adapted from a method for the determination of **N-Nitrososarcosine** in tobacco and can be modified for other matrices.[5][6]

Objective: To quantify the amount of **N-Nitrososarcosine** in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

#### Materials:

- N-Nitrososarcosine analytical standard
- N-Nitrososarcosine-d3 (internal standard)
- Formic acid, HPLC grade
- Ethyl formate, HPLC grade
- Acetonitrile, HPLC grade
- Water, HPLC grade
- Solid Supported Liquid Extraction (SLE) cartridges
- LC-MS/MS system

#### Procedure:

- Sample Preparation:
  - Weigh 2 g of the homogenized sample.
  - Spike the sample with a known amount of the internal standard (N-Nitrososarcosine-d3).
  - Add 25 mL of 2% aqueous formic acid and agitate for 45 minutes.
  - Centrifuge the sample and take 10 mL of the supernatant.
- Extraction:
  - Load the 10 mL of supernatant onto an SLE cartridge.



- Elute the analyte with two portions of 20 mL of ethyl formate.
- Evaporate the combined eluate to dryness under a stream of nitrogen at 50 °C.
- Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography: Employ a suitable column for polar compounds, such as a HILIC column. Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).
  - Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Monitor the appropriate precursor-to-product ion transitions for both N-Nitrososarcosine and its deuterated internal standard.

#### **Quality Control:**

- Prepare a calibration curve using standard solutions of **N-Nitrososarcosine**.
- Analyze blank and spiked matrix samples to assess recovery and matrix effects.

# Forced Degradation Study for N-Nitrososarcosine Stability Assessment

This protocol provides a general framework for conducting forced degradation studies to understand the stability of **N-Nitrososarcosine** under various stress conditions.[7][8][9]

Objective: To identify potential degradation products and degradation pathways of **N-Nitrososarcosine** under stress conditions.

#### Materials:

- N-Nitrososarcosine
- Hydrochloric acid (for acidic hydrolysis)
- Sodium hydroxide (for basic hydrolysis)



- Hydrogen peroxide (for oxidative degradation)
- · High-purity water
- A stability-indicating analytical method (e.g., a validated HPLC-UV or LC-MS method)
- Photostability chamber
- Oven

#### Procedure:

- Preparation of Stock Solution: Prepare a stock solution of N-Nitrososarcosine in a suitable solvent at a known concentration.
- Acidic Hydrolysis:
  - Treat the stock solution with 0.1 N HCl.
  - Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
  - Neutralize the solution before analysis.
- Basic Hydrolysis:
  - Treat the stock solution with 0.1 N NaOH.
  - Keep the solution at a specified temperature (e.g., 60 °C) for a defined period.
  - Neutralize the solution before analysis.
- Oxidative Degradation:
  - Treat the stock solution with 3% hydrogen peroxide.
  - Keep the solution at room temperature for a defined period.
- Thermal Degradation:



- Expose a solid sample of N-Nitrososarcosine to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period.
- Dissolve the stressed sample in a suitable solvent for analysis.
- Photolytic Degradation:
  - Expose a solution of N-Nitrososarcosine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
  - Analyze a protected sample (control) in parallel.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method.

#### Data Analysis:

- Determine the percentage of degradation of N-Nitrososarcosine in each condition.
- Identify and characterize any significant degradation products using techniques like mass spectrometry.

# **Carcinogenicity and Metabolic Activation**

**N-Nitrososarcosine** is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals.[5][7] The carcinogenic activity of N-nitrosamines is not inherent to the parent molecule but results from their metabolic activation in the body.

The primary pathway for the metabolic activation of many N-nitrosamines, including presumably **N-Nitrososarcosine**, involves enzymatic hydroxylation of the  $\alpha$ -carbon atom by cytochrome P450 (CYP) enzymes, primarily in the liver.[1][10] This hydroxylation leads to the formation of an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic species, a diazonium ion. This ion can then react with nucleophilic sites in cellular macromolecules, most critically DNA, to form DNA adducts.[1][10] The formation of these DNA



adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

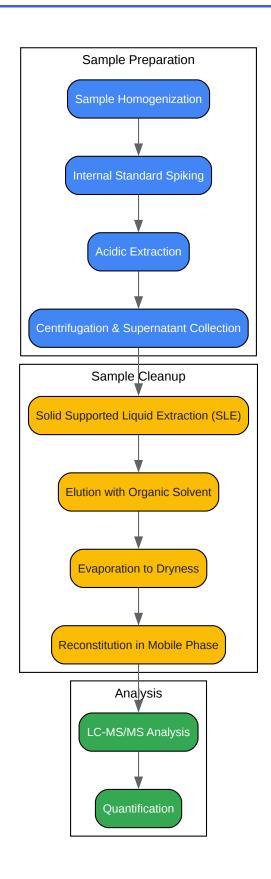


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Metabolic activation pathway of **N-Nitrososarcosine** leading to DNA damage.

Following the formation of DNA adducts, cellular DNA repair mechanisms are activated to remove the damage and maintain genomic integrity. Key repair pathways involved in repairing alkylation damage include Base Excision Repair (BER), and direct reversal of damage by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[3][4][11] If these repair mechanisms are overwhelmed or faulty, the persistence of DNA adducts can lead to permanent mutations and increase the risk of cancer development.





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